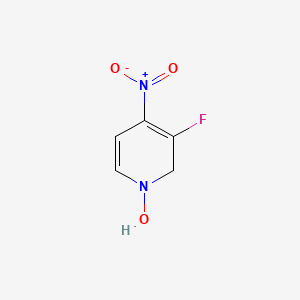
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing ring structure The presence of fluorine and nitro groups in the compound makes it an interesting subject for various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- can be achieved through several synthetic routes. One common method involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine . This process typically involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent at room temperature, resulting in the formation of 3-fluoro-4-nitropyridine N-oxide.
Another method involves the nitration of pyridine derivatives followed by fluorination. For example, the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to produce 3-nitropyridine . Subsequent fluorination of this intermediate can yield the desired compound.
Industrial Production Methods
Industrial production methods for Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
化学反应分析
Types of Reactions
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-fluoro-1,2-dihydro-1-hydroxy-4-aminopyridine.
Substitution: The fluorine and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyridine derivatives.
科学研究应用
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the development of drugs with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to target proteins .
相似化合物的比较
Similar Compounds
Pyridine, 3-fluoro-4-nitro-: Similar in structure but lacks the hydroxy group, which can affect its reactivity and applications.
Pyridine, 3-chloro-1,2-dihydro-1-hydroxy-4-nitro-: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-5-nitro-: The nitro group is positioned differently, which can influence the compound’s chemical behavior.
Uniqueness
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C5H5FN2O3 |
|---|---|
分子量 |
160.10 g/mol |
IUPAC 名称 |
3-fluoro-1-hydroxy-4-nitro-2H-pyridine |
InChI |
InChI=1S/C5H5FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-2,9H,3H2 |
InChI 键 |
WJEMHKOTJLWSAB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C=CN1O)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
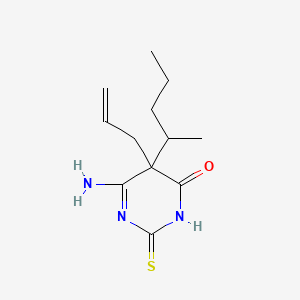
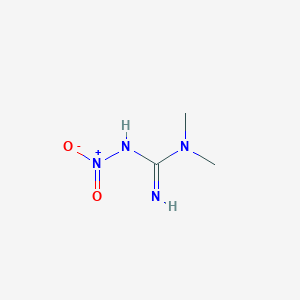
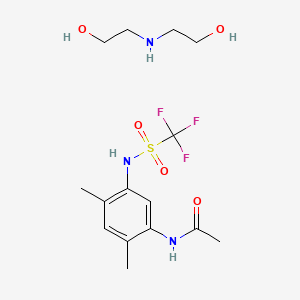


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)


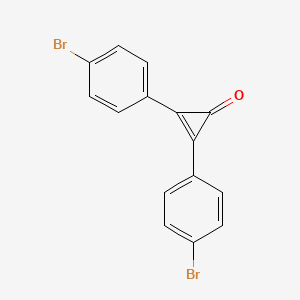
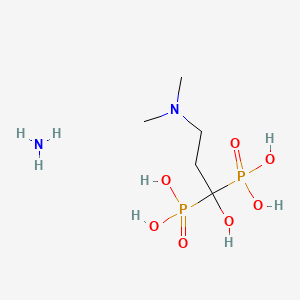
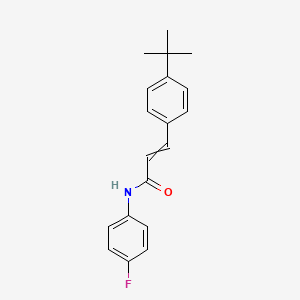
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
